molecular formula C14H11NO3 B1324251 3'-Nitro-2-phenylacetophenone CAS No. 55251-37-1

3'-Nitro-2-phenylacetophenone

Cat. No.: B1324251
CAS No.: 55251-37-1
M. Wt: 241.24 g/mol
InChI Key: HICPDCXXDMOUMD-UHFFFAOYSA-N
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Description

3’-Nitro-2-phenylacetophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a nitro group (-NO2) at the 3’ position and a phenyl group at the 2 position of the acetophenone structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-2-phenylacetophenone typically involves the nitration of acetophenone. One common method includes the reaction of acetophenone with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction mixture is cooled to prevent excessive heat, which could lead to unwanted side reactions .

Industrial Production Methods: Industrial production of 3’-Nitro-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 3’-Nitro-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Nitro-2-phenylacetophenone is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Nitro-2-phenylacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to undergo nucleophilic aromatic substitution also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 3’-Nitro-2-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group at the 3’ position allows for selective reactions that are not possible with other isomers .

Properties

IUPAC Name

1-(3-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPDCXXDMOUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642287
Record name 1-(3-Nitrophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55251-37-1
Record name 1-(3-Nitrophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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